molecular formula C16H19NO4 B5229220 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid

Cat. No. B5229220
M. Wt: 289.33 g/mol
InChI Key: CHASDOOQJXSCFY-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid, commonly known as PTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTPA is a derivative of pyruvic acid and belongs to the family of α-keto acids. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of PTPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various biochemical pathways. PTPA has been found to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PTPA has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism. PTPA has also been found to have neuroprotective effects, as it has been found to protect against oxidative stress and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using PTPA in lab experiments include its low cost of synthesis, high yield, and wide range of biochemical and physiological effects. However, there are also limitations to using PTPA in lab experiments. PTPA is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of PTPA is not fully understood, which may limit its use in certain research studies.

Future Directions

There are several future directions for research on PTPA. One area of research could be to further investigate the potential anti-cancer properties of PTPA and its mechanism of action. Another area of research could be to investigate the potential neuroprotective effects of PTPA and its use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PTPA and its use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of PTPA involves the reaction of pyruvic acid with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction is catalyzed by a suitable acid catalyst and the product is purified by column chromatography. The yield of PTPA obtained through this method is generally high, making it a cost-effective way of synthesizing the compound.

Scientific Research Applications

PTPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. PTPA has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18)(H,19,20)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASDOOQJXSCFY-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C\C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid

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